ZL006

描述

ZL006 是一种小分子化合物,以其潜在的治疗效果而闻名,尤其是在神经保护领域。 它是一种神经元一氧化氮合酶与突触后致密蛋白-95 之间相互作用的抑制剂,在多种神经系统疾病中发挥着至关重要的作用 .

准备方法

合成路线和反应条件

ZL006 是通过 3,5-二氯水杨醛与 4-氨基水杨酸之间的缩合反应合成,然后用硼氢化钠还原 。反应条件通常包括:

缩合反应: 在室温下在乙醇或甲醇等有机溶剂中进行。

还原: 硼氢化钠用作还原剂,反应在低温下进行,以防止分解。

工业生产方法

This compound 的工业生产涉及使用更大的反应器扩大合成路线,并优化反应条件,以确保高产率和纯度。 热熔挤出等技术已被探索用于提高 this compound 的溶解度和生物利用度 .

化学反应分析

反应类型

ZL006 经历各种化学反应,包括:

氧化: 在特定条件下可以氧化形成相应的醌类。

还原: 可以使用硼氢化钠等试剂进行还原反应。

取代: 化合物中的卤素原子可以在适当条件下被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠经常使用。

取代: 卤代烷或卤代芳烃等试剂可用于取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以生成醌类,而取代反应可以将各种官能团引入分子中。

科学研究应用

Neuroprotection in Ischemic Stroke

ZL006 has been investigated for its neuroprotective effects in models of ischemic stroke. Studies have demonstrated that this compound can reduce infarct volume and ameliorate neurological deficits when administered via targeted liposome delivery systems. For instance, T7-conjugated liposomes containing this compound showed enhanced transport across the blood-brain barrier (BBB) and improved therapeutic outcomes compared to unmodified formulations .

Table 1: Efficacy of this compound in Ischemic Stroke Models

Hematopoietic Stem Cell Differentiation

This compound has been shown to promote the differentiation of hematopoietic stem cells, making it a potential candidate for treating leukopenia induced by chemotherapeutic agents. In animal models, this compound effectively increased peripheral leukocyte counts following leukopenia induced by 5-fluorouracil treatment . This property suggests that this compound could serve as an alternative to biologics like granulocyte colony-stimulating factor (G-CSF), with advantages in terms of stability and cost.

Table 2: Effects of this compound on Hematopoiesis

| Study Reference | Treatment Type | Outcome |

|---|---|---|

| Chemotherapy-induced leukopenia | Increased peripheral leukocytes; improved recovery |

Potential Treatment for Neurodegenerative Diseases

Research indicates that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce oxidative stress and neuronal damage associated with amyloid-beta toxicity in neuronal cell cultures . The activation of the Akt/Nrf2 signaling pathway appears to be a key mechanism through which this compound exerts its protective effects against neurotoxicity.

Table 3: Neuroprotective Mechanisms of this compound

| Study Reference | Mechanism Explored | Key Findings |

|---|---|---|

| Oxidative stress reduction | Decreased apoptosis; improved cell viability | |

| Nitric oxide modulation | Reduced levels of nitrate/nitrite in cerebellum |

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

- Ischemic Stroke Treatment : In a study using a rat model of middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects when delivered via T7-conjugated liposomes, leading to reduced infarct size and improved functional outcomes .

- Alzheimer's Disease Models : In vitro studies using Aβ1–42-treated neuronal cells revealed that this compound significantly mitigated oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Hematological Recovery : Animal studies indicated that this compound effectively stimulated leukocyte production following chemotherapy-induced leukopenia, highlighting its role as a supportive treatment during cancer therapies .

作用机制

ZL006 通过抑制神经元一氧化氮合酶与突触后致密蛋白-95 之间的相互作用来发挥其作用。 这种抑制减少了一氧化氮的产生,一氧化氮与神经毒性和神经元损伤有关 。 该化合物还增强了 γ-氨基丁酸 A 型受体的作用,使其具有神经保护和镇痛特性 .

相似化合物的比较

类似化合物

IC87201: 另一种神经元一氧化氮合酶与突触后致密蛋白-95 之间相互作用的抑制剂.

Tat-NR2B9c: 一种破坏相同相互作用的肽,但具有不同的药代动力学特性.

ZL006 的独特性

This compound 的独特之处在于它专门设计用于破坏神经元一氧化氮合酶与突触后致密蛋白-95 之间的相互作用,而不影响其他蛋白质-蛋白质相互作用。 这种特异性减少了潜在的副作用,并增强了其治疗潜力 .

生物活性

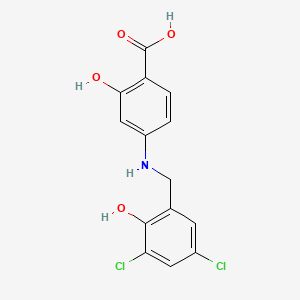

ZL006, chemically known as 4-(3,5-dichloro-2-hydroxy-benzylamino)-2-hydroxybenzoic acid, is a small molecule primarily recognized for its role as an inhibitor of the PSD95/nNOS interaction. This compound has garnered attention for its potential therapeutic applications in neurological disorders, including depression and aggression-related behaviors. The following sections detail the biological activity of this compound, supported by experimental findings and case studies.

This compound acts by selectively targeting the PSD95/nNOS complex, which is involved in the regulation of nitric oxide (NO) synthesis in neurons. By inhibiting this interaction, this compound reduces NO production without affecting N-methyl-D-aspartate receptor (NMDAR) activity directly, thus minimizing side effects associated with global inhibition of these pathways. The compound has demonstrated an IC50 value in the nanomolar range, indicating its potency in inhibiting nNOS activity .

1. Aggressive Behavior Mitigation

A study conducted on mice subjected to social isolation (SI) demonstrated that this compound significantly reduced aggressive behaviors. The administration of this compound via intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) routes resulted in decreased attack counts, shorter attack durations, and longer latencies to attack compared to control groups. Notably, these effects persisted for up to 72 hours post-administration without impacting locomotor activity .

Table 1: Effects of this compound on Aggressive Behavior in Mice

| Treatment | Attack Count | Attack Duration (s) | Attack Latency (s) |

|---|---|---|---|

| Vehicle | High | Long | Short |

| Low-dose this compound | Moderate | Moderate | Moderate |

| High-dose this compound | Low | Short | Long |

2. Antidepressant and Anxiolytic Properties

This compound has also been evaluated for its antidepressant-like effects in various animal models. In a recent study, this compound-05, a derivative of this compound, exhibited rapid onset of antidepressant and anxiolytic effects within one hour of administration. This compound showed efficacy in reducing ischemic injury during stroke and improving long-term functional outcomes .

Table 2: Summary of Antidepressant Effects of this compound-05

| Model | Effect Observed | Onset Time |

|---|---|---|

| Normal Mice | Antidepressant | 1 hour |

| Chronic Mild Stress Mice | Anxiolytic | 1 hour |

| Stroke Model | Reduced ischemic injury | Within 12 hours post-stroke |

Study on Depression Models

In a controlled study involving Flinders Sensitive Line (FSL) and Wistar Kyoto rats—both established models for depression—this compound was administered at varying doses. The findings suggested that doses around 10 mg/kg elicited significant antidepressant-like responses without affecting locomotion or causing adverse effects .

Study on Stroke Recovery

Another preclinical evaluation highlighted the neuroprotective properties of this compound-05 during acute ischemic events. The treatment significantly reduced infarct volumes and improved neurological outcomes when administered within a critical window post-stroke .

Future Directions

Research into this compound continues to explore its pharmacokinetics, optimal dosing strategies, and broader therapeutic applications beyond aggression and depression. Ongoing studies aim to translate these findings into clinical settings to evaluate efficacy and safety profiles in human subjects.

属性

IUPAC Name |

4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYSQSXRFVKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181226-02-7 | |

| Record name | 1181226-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does ZL006 exert its antidepressant-like effects in the brain?

A1: this compound acts by inhibiting the interaction between PSD-95 (Postsynaptic density protein 95) and neuronal nitric oxide synthase (nNOS) within the NMDA receptor signaling pathway []. This inhibition appears to modulate neuronal activity in specific brain regions associated with stress and depression. Studies in Wistar Kyoto rats, a strain known for exhibiting depression-like behaviors, demonstrated that this compound administration, like the nNOS inhibitor TRIM, reduced immobility time in the forced swimming test, a common measure of antidepressant efficacy []. Furthermore, both this compound and TRIM increased neuronal activation (as measured by c-FOS expression) in the lateral septum, periaqueductal gray, and paraventricular nucleus of the hypothalamus following the forced swim test []. Conversely, both compounds reduced forced swim-induced neuronal activation in the dorsal dentate gyrus and ventral CA1 regions of the hippocampus []. These findings suggest that this compound's antidepressant-like effects may stem from its ability to fine-tune neuronal activity within a network of brain regions involved in stress response and emotional regulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。